molecular formula C23H18N4O3 B1669709 D4476 CAS No. 301836-43-1

D4476

Numéro de catalogue: B1669709
Numéro CAS: 301836-43-1
Poids moléculaire: 398.4 g/mol
Clé InChI: DPDZHVCKYBCJHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du D 4476 implique plusieurs étapes, en commençant par la préparation de la structure de l'imidazole de base. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle du D 4476 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et le rendement de la réaction, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir une haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le D 4476 subit divers types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le D 4476 a un large éventail d'applications dans la recherche scientifique :

    Chimie : Il est utilisé comme outil pour étudier l'inhibition de protéines kinases spécifiques et leur rôle dans divers processus chimiques.

    Biologie : Le D 4476 est utilisé pour étudier les voies de signalisation cellulaire, en particulier celles impliquant la caséine kinase 1 et le récepteur de type I du facteur de croissance transformant bêta.

    Médecine : Il a des applications thérapeutiques potentielles dans la recherche sur le cancer, car il peut inhiber la croissance des cellules cancéreuses en ciblant des kinases spécifiques.

    Industrie : Le D 4476 est utilisé dans le développement d'inhibiteurs de kinases pour des applications pharmaceutiques

Mécanisme d'action

Le D 4476 exerce ses effets en inhibant sélectivement la caséine kinase 1 et le récepteur de type I du facteur de croissance transformant bêta. L'inhibition de ces kinases empêche la phosphorylation de substrats spécifiques, modulant ainsi divers processus cellulaires. Par exemple, il supprime la phosphorylation spécifique au site et l'exclusion nucléaire du facteur de transcription forkhead box O1a (FOXO1a), qui joue un rôle crucial dans la régulation du cycle cellulaire et l'apoptose .

Applications De Recherche Scientifique

D 4476 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the inhibition of specific protein kinases and their role in various chemical processes.

    Biology: D 4476 is employed to investigate cellular signaling pathways, particularly those involving casein kinase 1 and transforming growth factor-beta type I receptor.

    Medicine: It has potential therapeutic applications in cancer research, as it can inhibit the growth of cancer cells by targeting specific kinases.

    Industry: D 4476 is used in the development of kinase inhibitors for pharmaceutical applications

Mécanisme D'action

D 4476 exerts its effects by selectively inhibiting casein kinase 1 and transforming growth factor-beta type I receptor. The inhibition of these kinases prevents the phosphorylation of specific substrates, thereby modulating various cellular processes. For instance, it suppresses the site-specific phosphorylation and nuclear exclusion of the forkhead box O1a (FOXO1a) transcription factor, which plays a crucial role in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

  • Inhibiteur de caséine kinase I III (PF-4800567)
  • Hydraté de SB 431542
  • CKI-7 dihydrochlorure
  • SU-5402

Unicité

Le D 4476 est unique en raison de sa forte sélectivité pour la caséine kinase 1 et le récepteur de type I du facteur de croissance transformant bêta, avec des effets minimes sur d'autres kinases. Cette sélectivité en fait un outil précieux pour étudier des voies de signalisation spécifiques sans effets hors cible .

Activité Biologique

D4476 is a selective inhibitor of casein kinase 1 (CK1) and the TGF-β type-I receptor (ALK5). This compound has garnered attention due to its potent biological activities, particularly in regulating various cellular processes such as apoptosis, autophagy, and cell cycle progression. This article compiles detailed research findings, including data tables and case studies, to elucidate the biological activity of this compound.

This compound primarily inhibits CK1, a serine/threonine kinase involved in multiple signaling pathways. It has been shown to selectively inhibit CK1δ with an IC50 value of approximately 0.3 μM, while displaying over 20-fold selectivity against other kinases such as SAPK2/p38 and ALK5 . The inhibition of CK1 by this compound affects the phosphorylation of several substrates, notably the forkhead box transcription factor O1a (FOXO1a), which is crucial for cellular responses to insulin and IGF-1 signaling.

Key Findings:

  • FOXO1a Phosphorylation : this compound specifically inhibits the phosphorylation of FOXO1a at Ser322 and Ser325, leading to the retention of FOXO1a in the nucleus and preventing its exclusion .
  • Cell Cycle Regulation : In colorectal cancer cells (HCT116), this compound has been shown to induce G2/M phase arrest, highlighting its potential as a therapeutic agent in cancer treatment .

Effects on Autophagy and Apoptosis

This compound's role in modulating autophagy has been extensively studied. It was found that this compound can sensitize cancer cells to chemotherapy by altering autophagic flux. In combination with 5-Fluorouracil (5-FU), this compound significantly inhibited autophagy markers while promoting apoptosis in HCT116 cells .

Case Study: Combination Treatment with 5-FU

In a study examining the effects of this compound combined with 5-FU on HCT116 cells:

  • Cytotoxicity : The combination treatment led to increased cell death compared to single treatments. The IC50 values for this compound alone were significantly lower when combined with 5-FU.
TimepointsIC50 (μM) for 5-FUIC50 (μM) for this compound
24 h161.642
48 h18.224.5
72 h11.730

These results indicate a synergistic effect, where the combination therapy enhances cytotoxicity against colorectal cancer cells .

Autophagy Regulation

This compound has been shown to elevate ineffective autophagy levels, favoring cell death in oncogenic RAS-expressing cells. The inhibition of CK1α leads to significant increases in LC3B-II associated with autophagosomes, suggesting that this compound can effectively modulate autophagy pathways .

Implications for Cancer Therapy

The selective inhibition of CK1 by this compound presents a promising avenue for cancer therapy. By impairing key survival pathways in cancer cells and enhancing sensitivity to chemotherapeutic agents like 5-FU, this compound may improve treatment outcomes for patients with resistant tumors.

Propriétés

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZHVCKYBCJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423554
Record name CK1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301836-43-1
Record name 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301836-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CK1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzonitrile (1 g) was dissolved in methanol (200 ml). Potassium carbonate was added (1 g) and the resulting suspension treated dropwise with an aqueous hydrogen peroxide solution (10 ml of 30% w/v solution) at 0° C. The suspension was stirred at room temperature for 18 hours then cautiously poured into saturated sodium hydrogen sulfite solution (200 ml) at 0° C. The mixture was tested for the presence of oxidant (starch-iodide test strips) before organic solvent removal by rotary evaporation under reduced pressure. The crude product was digested in ethyl acetate (200 ml). The ethyl acetate layer was dried (MgSO4) and evaporated to dryness under reduced pressure. The title compound was isolated by silica gel column chromatography (using a 1:9:190 ammonia:methanol:dichloromethane solution as eluent) as a beige solid (153 mg, 15%). 1H NMR (250 MHz, CDCl3) δ: 4.26 (4H, brs), 6.05 (1H, brs), 6.60 (1H, brs), 6.87 (1 H, brd, J=7. 7 Hz) 7.0-7.25 (3H, 7.53 (2H, d, J=3.7 Hz), 7.76 (2H, d, J=8.2 Hz), 7.95 (2H, d, J=8.2 Hz), 8.47 (1H, d, J=4.6 Hz); m/z (ESMS): 399 (MH+).
Name
4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D4476
Reactant of Route 2
D4476
Reactant of Route 3
Reactant of Route 3
D4476
Reactant of Route 4
Reactant of Route 4
D4476
Reactant of Route 5
Reactant of Route 5
D4476
Reactant of Route 6
D4476
Customer
Q & A

Q1: What is the primary mechanism of action of D4476?

A1: this compound functions as a potent and relatively selective inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases. [, , , , ] It exerts its effects by competing with ATP for binding to the kinase's ATP-binding site, thereby hindering the enzyme's catalytic activity. []

Q2: How does this compound's inhibition of CK1 affect downstream signaling pathways?

A2: CK1 is involved in a wide range of cellular processes, including Wnt/β-catenin signaling, p53 regulation, circadian rhythm control, and apoptosis. [, , , , ] Inhibition of CK1 by this compound has been shown to:

  • Disrupt Wnt/β-catenin signaling: this compound can impede Wnt production by inhibiting Porcupine (Porcn), an O-acyltransferase critical for Wnt palmitoylation. [] It also modulates the phosphorylation status of β-catenin, affecting its stability and transcriptional activity. [, ]
  • Activate p53: this compound can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. [, , , ] This effect is particularly relevant in hematological cancers. []
  • Influence circadian rhythms: By affecting the phosphorylation of clock proteins, this compound can alter circadian period length in organisms like Arabidopsis. []
  • Modulate autophagy: this compound has been shown to impact autophagy, a cellular process involved in degrading and recycling cellular components. [, , ]
  • Affect erythrocyte survival: Studies suggest this compound can influence erythrocyte survival by modulating cytosolic Ca2+ activity. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C23H20N4O3 • HCl and a molecular weight of 436.9 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided abstracts do not offer detailed spectroscopic data, it is standard practice to characterize novel compounds like this compound using techniques like NMR (Nuclear Magnetic Resonance), Mass Spectrometry, and Infrared Spectroscopy. These analyses provide valuable information about the compound's structure, purity, and properties.

Q5: Does this compound possess any catalytic properties itself?

A5: No, this compound acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary function is to block the catalytic activity of CK1 kinases.

Q6: Has computational chemistry been used to study this compound?

A7: Yes, computational approaches like molecular modeling have been employed to investigate this compound's interactions with CK1. [, ] These studies provide insights into the binding mode, affinity, and potential structural modifications to enhance the compound's potency and selectivity.

Q7: How do structural modifications of this compound influence its activity, potency, and selectivity?

A8: Studies have explored SAR by modifying the this compound scaffold. For instance, introducing a propargyl group or a bromine atom at specific positions significantly enhanced its inhibitory activity against CK1 in Arabidopsis. [, ] These findings highlight the importance of SAR studies in optimizing drug candidates for improved efficacy and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.